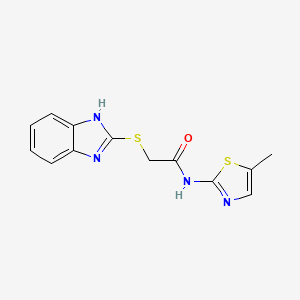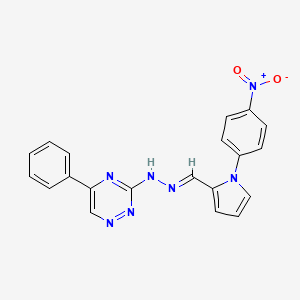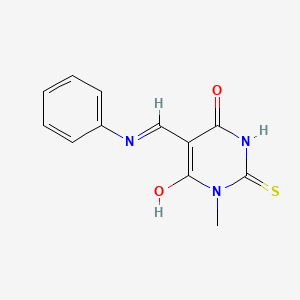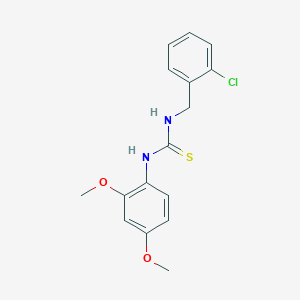
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by interfering with the synthesis of nucleic acids in bacteria and fungi, leading to their death. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
In addition to its antibacterial, antifungal, and anticancer activities, 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been found to exhibit antioxidant properties. It has also been shown to modulate the activity of certain enzymes involved in metabolic pathways, suggesting its potential use as a metabolic regulator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is its broad-spectrum antibacterial and antifungal activities, making it a useful tool for studying microbial physiology and biochemistry. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of new antibiotics based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential use as an anticancer agent. Other potential future directions include exploring its use as a metabolic regulator and investigating its antioxidant properties.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a promising compound with a wide range of potential applications in various fields of scientific research. Its antibacterial, antifungal, anticancer, and antioxidant activities make it a valuable tool for studying microbial physiology and biochemistry, as well as for the development of new antibiotics and anticancer agents. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-mercapto-benzimidazole and 5-methyl-2-thiocyanato-1,3-thiazole with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics. Additionally, it has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-6-14-12(20-8)17-11(18)7-19-13-15-9-4-2-3-5-10(9)16-13/h2-6H,7H2,1H3,(H,15,16)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOZCCKSFJYXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)



![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


